molecular formula C21H17N3O2S B1674363 iCRT14 CAS No. 677331-12-3

iCRT14

Katalognummer B1674363
CAS-Nummer: 677331-12-3
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: NCSHZXNGQYSKLR-XDHOZWIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ICRT14 is a potent inhibitor of β-catenin-responsive transcription (CRT). It is known to inhibit Wnt signaling in a reporter assay in vitro . It disrupts β-catenin-TCF4 interaction in a dose-dependent manner and causes G0/G1 arrest in colon tumor lines .


Molecular Structure Analysis

The molecular weight of iCRT14 is 375.446 and its chemical formula is C21H17N3O2S . The exact mass is 375.10 .

Wissenschaftliche Forschungsanwendungen

Inhibition of Wnt/β-Catenin Signaling

iCRT 14 is a potent inhibitor of β-catenin-responsive transcription (CRT), with an IC50 value of 40.3 nM in assays of Wnt pathway activity . It is thought to directly influence the interaction between β-catenin and TCF4, which is pivotal in the Wnt signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and embryonic development. By inhibiting this pathway, iCRT 14 is used to study the cellular processes regulated by Wnt/β-catenin signaling and to explore therapeutic interventions for diseases where this pathway is aberrantly activated.

Cell Cycle Arrest

Research has shown that iCRT 14 induces marked G0/G1 cell cycle arrest in various cell lines, including HCT-116 and HT29 . This effect is significant for studying the mechanisms of cell cycle regulation and for developing anti-cancer strategies, as uncontrolled cell division is a hallmark of cancer.

Enhancement of Transgene Expression

iCRT 14 acts as a transfection enhancer, significantly enhancing transgene expression in PC-3 cells by 16 to 35-fold using nonviral systems . This property is particularly useful in gene therapy research, where efficient gene delivery and expression are critical for therapeutic success.

Stem Cell Differentiation

The Wnt signaling pathway, modulated by iCRT 14, is essential for stem cell maintenance and differentiation . By controlling this pathway, iCRT 14 can be used to direct the differentiation of stem cells into specific lineages, which is beneficial for regenerative medicine and tissue engineering.

Developmental Biology

In developmental biology, iCRT 14 is used to elucidate the role of Wnt signaling in tissue development and organogenesis. It helps in understanding the molecular mechanisms that govern the development of complex organisms and can be used to investigate congenital abnormalities .

Safety and Hazards

ICRT14 is considered toxic and may cause skin and eye irritation. It is recommended to avoid inhalation and contact with skin, eyes, and clothing . It is also advised to use appropriate exhaust ventilation at places where dust is formed .

Wirkmechanismus

Target of Action:

iCRT-14 primarily targets the β-catenin/Tcf (T-cell factor) complex. β-catenin is a key component of the canonical Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and embryonic development. Tcf proteins interact with β-catenin to regulate gene expression .

Mode of Action:

iCRT-14 inhibits the direct interaction between β-catenin and Tcf4 (a specific Tcf isoform). By disrupting this interaction, iCRT-14 prevents the formation of the β-catenin/Tcf complex. Consequently, downstream transcriptional activation of Wnt-responsive genes is suppressed. This inhibition occurs at a remarkably low concentration, with an IC50 value of 40.3 nM in HEK293 cells .

Biochemical Pathways:

The canonical Wnt pathway involves the stabilization and nuclear translocation of β-catenin. In the absence of Wnt ligands, β-catenin is targeted for degradation by a destruction complex (including Axin, APC, GSK-3β, and CK1). Upon Wnt activation, the destruction complex is inhibited, leading to β-catenin accumulation. β-catenin then enters the nucleus, associates with Tcf/LEF (lymphoid enhancer factor) transcription factors, and drives the expression of Wnt target genes. iCRT-14 disrupts this process by preventing β-catenin-Tcf interaction, thereby attenuating Wnt signaling .

Eigenschaften

IUPAC Name

(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSHZXNGQYSKLR-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C\3/C(=O)N(C(=O)S3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40421533
Record name iCRT 14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

CAS RN

677331-12-3
Record name iCRT 14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 677331-12-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
iCRT14
Reactant of Route 2
Reactant of Route 2
iCRT14
Reactant of Route 3
Reactant of Route 3
iCRT14
Reactant of Route 4
Reactant of Route 4
iCRT14
Reactant of Route 5
Reactant of Route 5
iCRT14
Reactant of Route 6
Reactant of Route 6
iCRT14

Q & A

Q1: How does iCRT14 inhibit the Wnt/β-catenin signaling pathway?

A1: iCRT14 specifically disrupts the interaction between β-catenin and TCF (T-cell factor) proteins. [, , , ] This interaction is essential for β-catenin's function as a transcriptional coactivator, which ultimately leads to the expression of Wnt target genes. [, ]

Q2: What are the downstream consequences of inhibiting the β-catenin/TCF interaction?

A2: Blocking this interaction effectively downregulates the expression of various Wnt target genes, many of which are involved in cell proliferation, survival, and migration. [, , ] Some of the identified downregulated genes include BIRC5 (survivin), axin 2, and c-myc. []

Q3: Does inhibiting the Wnt/β-catenin pathway with iCRT14 affect cellular processes other than proliferation and migration?

A3: Yes, studies have shown that iCRT14 can also induce apoptosis (programmed cell death) in various cancer cell lines and primary patient samples. [, ] Additionally, research suggests that iCRT14 may influence inflammatory responses by affecting the expression and release of HMGB1 (High mobility group box 1), a protein known to act as a proinflammatory cytokine. []

Q4: Which diseases have shown potential for iCRT14 treatment in preclinical studies?

A4: Preclinical studies have demonstrated the potential therapeutic benefit of iCRT14 in various cancer models, including acute lymphoblastic leukemia (ALL), colorectal cancer, breast cancer, mantle cell lymphoma, and esophageal squamous cell carcinoma. [, , , , , ] Additionally, promising results have been observed in models of viral infections like influenza virus and avian leukosis virus. [, ]

Q5: Has iCRT14 shown efficacy in enhancing existing cancer treatments?

A5: Yes, research suggests that iCRT14 can enhance the efficacy of traditional chemotherapy agents like prednisolone, etoposide, doxorubicin, cytarabine, and 6TG. [] It has also been found to synergize with tumor vaccines and Treg cell ablation in colorectal cancer models. []

Q6: Are there any known instances of resistance to iCRT14?

A6: While iCRT14 has shown promising results in preclinical studies, some evidence suggests that cancer cells grown as floating spheroids (FSs) may exhibit resistance to the drug. This resistance is associated with downregulation of DKK-1 and upregulation of β-catenin in these FSs. []

Q7: Are there any concerns about the specificity of iCRT14?

A7: While iCRT14 specifically targets the β-catenin/TCF interaction, the Wnt/β-catenin pathway is involved in various cellular processes. Therefore, inhibiting this pathway could potentially lead to unintended effects on other biological functions. Further research is necessary to fully understand the long-term effects and potential off-target activities of iCRT14. []

Q8: What are the next steps in the development of iCRT14 as a therapeutic agent?

A8: Further investigation is needed to optimize its efficacy, determine appropriate dosage regimens, and evaluate potential long-term effects. [] Conducting clinical trials will be crucial to assess its safety and effectiveness in human patients. []

Q9: Could iCRT14 be used in combination with other therapies?

A9: Given its synergistic effects with other treatments in preclinical models, combining iCRT14 with conventional chemotherapy or immunotherapy holds promise for enhancing treatment outcomes. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.